3,4-Dimethylphenyl oct-1-en-1-ylcarbamate
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Overview
Description
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to an oct-1-en-1-ylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl oct-1-en-1-ylcarbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with oct-1-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl oct-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of the active site, leading to the formation of a stable enzyme-carbamate complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl isocyanate
- 3,4-Dimethylphenylmagnesium bromide
- 3,4-Dimethylphenyl propan-1-one
Uniqueness
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate is unique due to its specific structure, which combines the properties of both the 3,4-dimethylphenyl group and the oct-1-en-1-ylcarbamate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
88309-80-2 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-oct-1-enylcarbamate |
InChI |
InChI=1S/C17H25NO2/c1-4-5-6-7-8-9-12-18-17(19)20-16-11-10-14(2)15(3)13-16/h9-13H,4-8H2,1-3H3,(H,18,19) |
InChI Key |
YHCRQMZXIBQHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CNC(=O)OC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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